molecular formula C19H22ClN3O4S B500346 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 878723-18-3

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B500346
CAS No.: 878723-18-3
M. Wt: 423.9g/mol
InChI Key: FUMJCIZOSLPLTI-UHFFFAOYSA-N
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Description

The compound “2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide” is a type of arylpiperazine based alpha1-adrenergic receptor antagonist . It is structurally similar to other antagonists such as trazodone, naftopidil, and urapidil .

Mechanism of Action

Target of Action

The primary targets of this compound are Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Biochemical Pathways

The interaction of the compound with α1-ARs affects the adrenergic signaling pathway . This pathway plays a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can influence numerous physiological processes and conditions.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The compound’s action on α1-ARs can lead to various molecular and cellular effects. For instance, it can cause the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for numerous disorders, including cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These factors can include the presence of other molecules, the pH of the environment, temperature, and the presence of endogenous neurotransmitters

Future Directions

The compound and its derivatives have shown promise in the treatment of various neurological conditions, making them a significant target for new central nervous system (CNS) drug discovery . Future research may focus on designing new derivatives of this compound that are safe and effective .

Properties

IUPAC Name

2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-27-18-8-7-15(20)13-17(18)21-19(24)14-22-9-11-23(12-10-22)28(25,26)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMJCIZOSLPLTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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